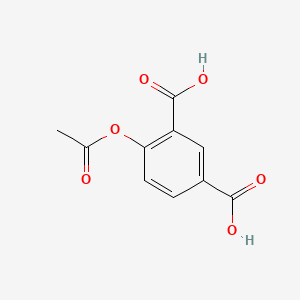![molecular formula C15H15N5O4 B566240 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline CAS No. 1797911-12-6](/img/new.no-structure.jpg)
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves multiple steps, including the formation of the furo[3,40c]pyridine ring and its subsequent attachment to the theophylline moiety. Specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, indicating that this compound is likely produced on a smaller scale for research purposes.
Chemical Reactions Analysis
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for understanding protein dynamics in various biological processes
Mechanism of Action
The mechanism of action of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind to these targets, potentially altering their activity or function . The exact pathways and molecular targets involved are still under investigation, highlighting the need for further research to fully understand its effects.
Comparison with Similar Compounds
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared to other theophylline derivatives and furo[3,40c]pyridine compounds. Similar compounds include:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Furo[3,40c]pyridine derivatives: Compounds with similar ring structures that may have different functional groups attached. The uniqueness of this compound lies in its combined structure, which allows it to interact with specific proteins in a way that other similar compounds may not.
Properties
CAS No. |
1797911-12-6 |
|---|---|
Molecular Formula |
C15H15N5O4 |
Molecular Weight |
329.316 |
IUPAC Name |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
InChI Key |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


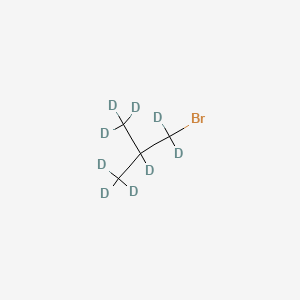
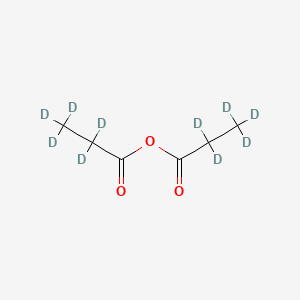
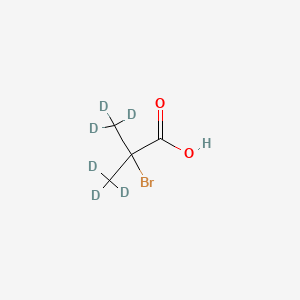
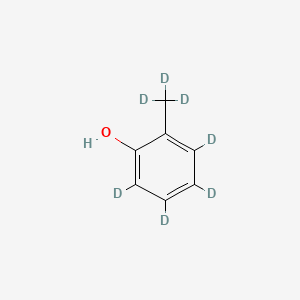
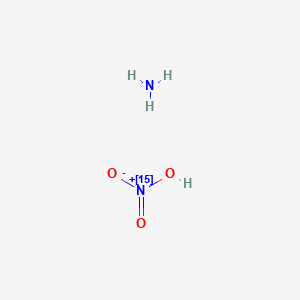
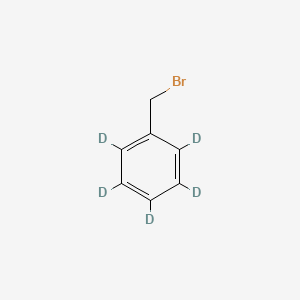
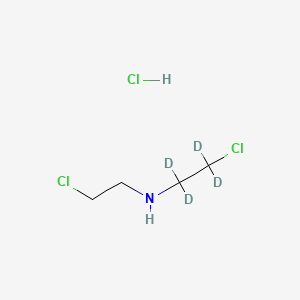
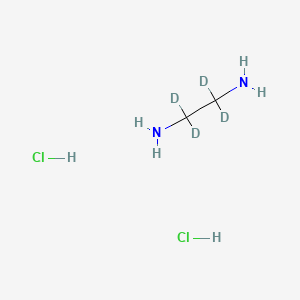
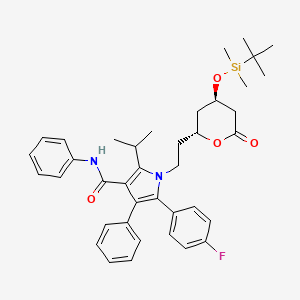
![(4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)
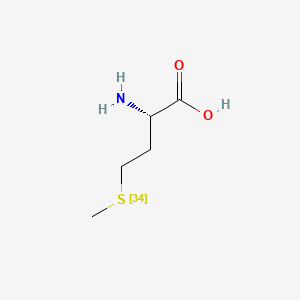
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
